molecular formula C8H18O3 B044248 Triethyl orthoacetate CAS No. 78-39-7

Triethyl orthoacetate

Cat. No. B044248
CAS RN: 78-39-7
M. Wt: 162.23 g/mol
InChI Key: NDQXKKFRNOPRDW-UHFFFAOYSA-N
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Description

Triethyl orthoacetate is an organic compound with the formula CH3C(OC2H5)3 . It is the ethyl orthoester of acetic acid and is a colorless oily liquid . It is used in organic synthesis for acetylation and also in the Johnson-Claisen rearrangement .


Synthesis Analysis

Ortho esters can be prepared by the Pinner reaction, in which nitriles react with alcohols in the presence of one equivalent of hydrogen chloride . The reaction proceeds by the formation of imido ester hydrochloride .


Molecular Structure Analysis

The molecular formula of Triethyl orthoacetate is C8H18O3 . Its average mass is 162.227 Da and its monoisotopic mass is 162.125595 Da .


Chemical Reactions Analysis

Triethyl orthoacetate is used in organic synthesis for acetylation . It is also used in the Johnson-Claisen rearrangement . The Johnson–Claisen rearrangement is the reaction of an allylic alcohol with an ortho ester containing a deprotonatable alpha carbon (e.g. triethyl orthoacetate) to give a γ,δ-unsaturated ester .


Physical And Chemical Properties Analysis

Triethyl orthoacetate has a boiling point of 142 °C and a density of 0.885 g/mL . Its refractive index is 1.396 .

Safety And Hazards

Triethyl orthoacetate is a flammable liquid and vapor. It causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, taking precautionary measures against static discharges, using spark-proof tools and explosion-proof equipment, and keeping away from open flames, hot surfaces, and sources of ignition .

Future Directions

Triethyl orthoacetate is a valuable and efficient substrate to perform various classes of two-component and multi-component organic reactions . The authors of a review on applications of alkyl orthoesters hope their assessment will help chemists to attain new approaches for utilizing alkyl orthoesters in various organic synthetic methods .

properties

IUPAC Name

1,1,1-triethoxyethane
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InChI

InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3
Source PubChem
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InChI Key

NDQXKKFRNOPRDW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(C)(OCC)OCC
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Molecular Formula

C8H18O3
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DSSTOX Substance ID

DTXSID4058815
Record name Ethane, 1,1,1-triethoxy-
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Molecular Weight

162.23 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS]
Record name 1,1,1-Triethoxyethane
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Product Name

Triethyl orthoacetate

CAS RN

78-39-7
Record name Triethyl orthoacetate
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Record name 1,1,1-Triethoxyethane
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Record name Triethyl orthoacetate
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Record name Ethane, 1,1,1-triethoxy-
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Record name Triethyl orthoacetate
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Record name 1,1,1-TRIETHOXYETHANE
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Synthesis routes and methods

Procedure details

410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of ethanol are dissolved in 900 g of decaline and the mixture is cooled to -10° C. With stirring, 383 g (10.5 moles) of anhydrous hydrogen chloride is introduced directly into the solution. The HCl introduction period amounts to 80 minutes, the temperature increasing, despite continued refrigeration, to +7° C. After completion of the HCl introduction, the temperature is raised to 30° C.; after 2.5 hours the imidoethyl ester hydrochloride crystallizes out; then stirring is continued at 30° C. for another 11 hours. 1150 grams of ethanol (25 moles) is then added to the solution and it is neutralized against methyl red with 115 g of a 20% solution of sodium ethylate in ethanol. After the neutralization, the temperature is raised to 35° C. and the mixture is stirred for 5 hours. After it has been chilled to 10° C., the ammonium chloride is centrifuged out and washed with decaline. The combined filtrates are treated, after chloride determination (titration with AgNO3), with an appropriate excess of sodium ethanolate (35 g of 20% solution of sodium ethanolate in ethanol). The filtrate thus treated is distilled in vacuo in a packed column. 1414 g of triethyl orthoacetate (B.P. 66°-68° C. at 41 Torr) is obtained (8.73 moles= 87.3% with respect to acetonitrile input and 91.2% with respect to reacted acetonitrile). After the acetamide has been filtered out of the sump phase, the decaline thus purified can be reused.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,640
Citations
E Marquez, M Tosta, RM Domínguez… - Journal of Physical …, 2008 - Wiley Online Library
… Triethyl orthoacetate and triethyl orthopropionate were … were found as follow: for triethyl orthoacetate, log k1 (sS1) ž (13.76 W … kinetics of triethyl orthoacetate and triethyl orthopropionate. …
Number of citations: 4 onlinelibrary.wiley.com
E Márquez, JR Mora, T Cordova… - The Journal of Physical …, 2009 - ACS Publications
The reaction paths for the gas-phase molecular elimination of triethyl and trimethyl orthoesters were examined at B3LYP/6-31G(d,p), B3LYP/6-31G++(d,p), B3PW91/6-31G(d,p), …
Number of citations: 19 pubs.acs.org
K Tadano, M Minami, S Ogawa - The Journal of Organic …, 1990 - ACS Publications
… derived from 4,6-O-ethylidene-D-glucose (1), and their 5-O-terf-butyldimethylsilyl derivatives (5Z) and (5E) served as substrates for Claisen rearrangements with triethyl orthoacetate. …
Number of citations: 26 pubs.acs.org
B Das, A Majhi, J Banerjee - Tetrahedron letters, 2006 - Elsevier
… SiO 2 ) on reaction with triethyl orthoacetate. The catalysts, HClO … or EtOH (instead of triethyl orthoacetate) afforded no product … –Hillman adducts with triethyl orthoacetate under reflux to …
Number of citations: 29 www.sciencedirect.com
J Chen, JS Fritz - Analytical Chemistry, 1991 - ACS Publications
CONCLUSIONS The GC-MS system using a microbore capillary column (50 µ id) and an array detector is demonstrated to measure mass spectra from narrow and closely eluted GC …
Number of citations: 17 pubs.acs.org
E Márquez, R Dominguez, M Tosta… - The Journal of Physical …, 2008 - ACS Publications
… Recently, The gas-phase elimination kinetics of triethyl orthoacetate and orthopropionate was shown to be homogeneous, unimolecular, and obey a first-order rate law. The reaction …
Number of citations: 11 pubs.acs.org
CA Bunton, JD Reinheimer - The Journal of Physical Chemistry, 1970 - ACS Publications
… propane, and triethyl orthoformate have been shown to be first order with respect to hydrogen ion concentration in dilute acid,3’6,17 and in the present workwith triethyl orthoacetate we …
Number of citations: 25 pubs.acs.org
ES Huyser, DT Wang - The Journal of Organic Chemistry, 1962 - ACS Publications
… the free radical reactions of compounds with ether functions to a study of the di-f-butyl peroxide induced reactions of trimethyl orthoformate, triethyl orthoformate,and triethyl orthoacetate. …
Number of citations: 2 pubs.acs.org
RK Hill, R Soman, S Sawada - The Journal of Organic Chemistry, 1972 - ACS Publications
Optically active< rans-3-penten-2-ol was used as the substrate for Claisen-type reactions with A% V-dimethyl-acetamide dimethyl acetal and triethyl orthoacetate. The products, the Ar, …
Number of citations: 60 pubs.acs.org
AN Pravdivtsev, A Brahms, S Kienitz… - …, 2021 - Wiley Online Library
… (b) Hydrogenation of trivinyl orthoacetate (TVOA) with three pH 2 molecules is expected to lead to triethyl orthoacetate (TEOA). The cleavage of ethyl groups in the presence of NaOH …

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